molecular formula C14H22ClNO B1372289 4-(4-Isopropylphenoxy)piperidine hydrochloride CAS No. 1173079-45-2

4-(4-Isopropylphenoxy)piperidine hydrochloride

Cat. No.: B1372289
CAS No.: 1173079-45-2
M. Wt: 255.78 g/mol
InChI Key: JBIIREVZAWDISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isopropylphenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Isopropylphenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Isopropylphenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-propan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11(2)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIIREVZAWDISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 4-(4-Isopropylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Isopropylphenoxy)piperidine Hydrochloride

Introduction

4-(4-Isopropylphenoxy)piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked via an ether bond to a 4-isopropylphenol moiety. As a hydrochloride salt, it is engineered for improved solubility and stability, making it a valuable building block in medicinal chemistry and drug discovery. Piperidine scaffolds are prevalent in a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS), due to their ability to interact with various receptors and transporters.[1][2] The specific combination of the lipophilic isopropylphenoxy group and the basic piperidine nitrogen suggests that this molecule's properties are finely tuned for potential biological activity.

A comprehensive understanding of the physicochemical properties of this molecule is paramount for any researcher or drug development professional. These parameters—namely the acid dissociation constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and chemical stability—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. This guide provides a detailed examination of these core properties, outlining authoritative experimental protocols for their determination and explaining the scientific rationale behind each procedure.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. The structure of 4-(4-Isopropylphenoxy)piperidine hydrochloride combines a saturated heterocycle with an aromatic group, features that dictate its fundamental chemical behavior.

IdentifierValueSource
Chemical Name 4-(4-Isopropylphenoxy)piperidine hydrochloride[3]
CAS Number 1173079-45-2[3]
Molecular Formula C₁₄H₂₂ClNO[3]
Molecular Weight 255.78 g/mol [3]
Chemical Structure

(Illustrative)

Acid Dissociation Constant (pKa): The Key to Ionization

The pKa value is arguably the most critical physicochemical parameter for an ionizable compound like 4-(4-Isopropylphenoxy)piperidine hydrochloride. It defines the pH at which 50% of the piperidine nitrogen atoms are protonated (ionized) and 50% are in their neutral (free base) form. This equilibrium dictates the molecule's solubility, membrane permeability, and ability to interact with biological targets. For piperidine derivatives, potentiometric titration is a precise and reliable method for pKa determination.[4][5]

Causality Behind Experimental Choice

Potentiometric titration is chosen for its accuracy and simplicity.[6] It directly measures the change in pH of a solution as a titrant (a strong base, in this case) is added, allowing for the precise determination of the half-equivalence point where pH equals the pKa. This method provides an empirical value under defined conditions of temperature and ionic strength, which is superior to purely computational predictions for lead compounds.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(4-Isopropylphenoxy)piperidine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water with a defined ionic strength (e.g., 0.01 M KCl).[4][7]

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01) at a constant temperature (e.g., 25 °C).

  • Titration: Place the sample solution in a temperature-controlled vessel with continuous stirring. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steep inflection region of the curve). First and second derivative plots can be used to identify the equivalence point with high precision.

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Weigh Compound prep2 Dissolve in H₂O (0.01 M KCl) prep1->prep2 calib Calibrate pH Meter prep2->calib titrate Titrate with 0.1 M NaOH calib->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Half- Equivalence Point plot->analyze pKa pKa = pH at 1/2 Equiv. Point analyze->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP & LogD): Gauging Membrane Permeability

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross biological membranes, including the blood-brain barrier.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between n-octanol and water.[8]

  • LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable molecule like this one, LogD is the more physiologically relevant parameter.[9]

The relationship between LogD, LogP, and pKa for a basic compound is given by: LogD = LogP - log(1 + 10^(pKa - pH))

This equation shows that as the pH drops below the pKa, the compound becomes more ionized and its LogD value decreases, indicating lower lipophilicity and higher aqueous solubility.[9]

Causality Behind Experimental Choice

The shake-flask method using n-octanol and a buffered aqueous phase is the "gold standard" for determining LogD. It is a direct equilibrium measurement that, while labor-intensive, provides highly reliable data. For drug discovery, determining LogD at a physiologically relevant pH, such as 7.4 (the pH of blood serum), is essential.[10]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing and allowing them to separate overnight.[10]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 5 mL of each). The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the n-octanol and aqueous layers.[5]

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogD at pH 7.4 using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Visualization: Shake-Flask LogD Workflow

LogD_Workflow cluster_quant Quantification prep 1. Prepare Pre-saturated n-Octanol & PBS (pH 7.4) dissolve 2. Dissolve Compound prep->dissolve mix 3. Add to Octanol/PBS and Shake to Equilibrate dissolve->mix centrifuge 4. Centrifuge for Phase Separation mix->centrifuge sample_oct Sample Octanol Phase centrifuge->sample_oct sample_aq Sample Aqueous Phase centrifuge->sample_aq analyze Analyze Both Phases (e.g., HPLC-UV) sample_oct->analyze sample_aq->analyze calc 5. Calculate LogD analyze->calc

Caption: Experimental workflow for LogD determination.

Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and for the development of intravenous formulations. The hydrochloride salt form is specifically designed to enhance the water solubility of the basic piperidine compound.[11] Thermodynamic solubility is the true equilibrium solubility and is the most reliable measure.

Experimental Protocol: Thermodynamic Solubility Assay
  • Sample Preparation: Add an excess amount of the solid 4-(4-Isopropylphenoxy)piperidine hydrochloride to vials containing the desired aqueous medium (e.g., deionized water and PBS at pH 7.4).[5]

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Sample Clarification: Filter or centrifuge the resulting slurry to remove all undissolved solid.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Chemical Stability

The stability of a compound under various conditions (e.g., heat, humidity, pH) is crucial for determining its shelf-life and potential degradation pathways. As an amine hydrochloride salt, potential issues include dissociation or degradation, especially under accelerated conditions.[12][13]

Experimental Protocol: Accelerated Stability Assessment
  • Sample Storage: Store accurately weighed samples of the solid compound in controlled environment chambers under accelerated conditions as defined by the International Council for Harmonisation (ICH) guidelines (e.g., 40 °C / 75% Relative Humidity).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[13]

  • Analysis: Analyze each sample for:

    • Appearance: Note any changes in color or physical form.

    • Purity and Degradation: Dissolve the sample in a suitable solvent and analyze using a stability-indicating HPLC method capable of separating the parent compound from potential degradants.

  • Evaluation: Quantify the amount of the parent compound remaining and any major degradation products formed over time to establish a stability profile.

Summary of Core Physicochemical Properties

The following table summarizes the key physicochemical properties for 4-(4-Isopropylphenoxy)piperidine hydrochloride and the authoritative methods for their determination.

PropertySignificanceRecommended Experimental Method
pKa Governs ionization, solubility, and permeability.Potentiometric Titration
LogD (at pH 7.4) Predicts membrane permeability and distribution.Shake-Flask Method
Aqueous Solubility Determines bioavailability and formulation options.Thermodynamic (Shake-Flask) Assay
Chemical Stability Assesses shelf-life and degradation pathways.Accelerated Stability Testing (ICH)

Conclusion

The physicochemical properties of 4-(4-Isopropylphenoxy)piperidine hydrochloride are fundamental to its potential application in research and drug development. The protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, LogD, solubility, and stability. By systematically characterizing these parameters, researchers can gain critical insights into the molecule's behavior, enabling informed decisions in lead optimization, formulation development, and the prediction of its in vivo performance. This rigorous, data-driven approach is indispensable for advancing promising compounds from the laboratory to clinical evaluation.

References

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. Available at: [Link][4]

  • Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from Pak. J. Pharm. Sci. Available at: [Link][6]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Available at: [Link][7]

  • ResearchGate (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link][14]

  • Agilent Technologies (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link][10]

  • Cheméo (n.d.). 4-Isopropyl-piperidine - Chemical & Physical Properties. Cheméo. Available at: [Link][15]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link][11]

  • NodePit (2026). logP. NodePit. Available at: [Link][8]

  • University of Glasgow (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten: Theses. Available at: [Link][12]

  • Chem-Impex International (n.d.). 4-(4-Chlorophenoxy)Piperidine Hydrochloride. Chem-Impex. Available at: [Link][1]

  • ChemAxon (n.d.). LogP and logD calculations. ChemAxon Docs. Available at: [Link][16]

  • ResearchGate (n.d.). Biological evaluation and calculated logP data for compounds 1-15 and cocaine. ResearchGate. Available at: [Link][2]

  • Gana, D., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 249. Available at: [Link][13]

  • ACD/Labs (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link][9]

Sources

Solubility data of 4-(4-Isopropylphenoxy)piperidine hydrochloride in water vs organic solvents

[1]

Executive Summary

This technical guide provides a comprehensive framework for the solubility characterization of 4-(4-Isopropylphenoxy)piperidine hydrochloride , a secondary amine building block used in pharmaceutical synthesis.[1] While specific empirical solubility values for this compound are not currently established in public thermodynamic databases (e.g., NIST, DETHERM), this guide synthesizes structural analysis with standard physicochemical principles to predict solubility behaviors. It details the required experimental protocols to generate valid data and outlines the thermodynamic modeling necessary for process optimization.

Chemical Identity & Structural Analysis

Understanding the molecular architecture is the prerequisite for predicting solvent interactions.[1]

  • Chemical Name: 4-(4-Isopropylphenoxy)piperidine hydrochloride[1][2]

  • CAS Number: 1173079-45-2[1][2]

  • Molecular Formula: C

    
    H
    
    
    ClNO[1]
  • Molecular Weight: 255.78 g/mol [1]

  • Structural Features:

    • Piperidine Ring: A saturated N-heterocycle.[1][3] In its hydrochloride form, the nitrogen is protonated (

      
      ), creating a high lattice energy ionic solid.
      
    • Phenoxy Moiety: An ether linkage providing a degree of polarity but primarily contributing to

      
      -
      
      
      stacking interactions in the crystal lattice.[1]
    • Isopropyl Group: A lipophilic tail that reduces water solubility of the free base but has limited impact on the salt form's high aqueous affinity compared to the ionic headgroup.[1]

Predicted Solubility Profile (Water vs. Organic Solvents)

Based on the "Like Dissolves Like" principle and the solvation energetics of amine salts, the following solubility trends are theoretically established for the hydrochloride salt.

Table 1: Predicted Solubility Trends & Solvent Suitability
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication
Polar Protic WaterHigh (>100 mg/mL)High dielectric constant (

) facilitates ionic dissociation of

and

.[1]
Dissolution, Extraction
Polar Protic Methanol, EthanolHigh to Moderate Strong H-bonding capability solvates the ionic pair; solubility decreases as alkyl chain length increases.[1]Recrystallization (Solvent)
Polar Aprotic DMSO, DMFHigh High dipole moment effectively solvates the cation; useful for reaction media.[1]Reaction Solvent
Polar Aprotic Acetone, AcetonitrileLow to Moderate Lacks H-bond donors to stabilize

; moderate solubility often highly temperature-dependent.[1]
Recrystallization (Anti-solvent)
Non-Polar Toluene, Hexane, HeptaneNegligible Low

cannot overcome the crystal lattice energy (ionic bonding).[1]
Wash Solvent, Anti-solvent
Chlorinated Dichloromethane (DCM)Moderate "Soft" polarity allows for some ion-pairing solubility; often used for extraction of the free base.[1]Extraction

Critical Note: The solubility of the hydrochloride salt is inversely related to the solubility of the free base.[1] To extract the compound into non-polar organic solvents (e.g., for purification), the salt must first be neutralized with a base (e.g., NaOH) to liberate the free amine.

Experimental Protocol: Determination of Solubility

To generate authoritative data for regulatory filing or process design, the following Self-Validating Protocol must be employed. This workflow distinguishes between kinetic dissolution and thermodynamic equilibrium.

Materials & Apparatus[1]
  • Compound: 4-(4-Isopropylphenoxy)piperidine hydrochloride (Purity >99.0% by HPLC).[1]

  • Solvents: HPLC Grade or higher.

  • Apparatus: Laser Monitoring Observation System (dynamic method) or Shake-Flask Setup (static method).

  • Analysis: HPLC-UV (Detector at

    
     nm for the phenoxy chromophore).
    
Workflow Visualization

The following diagram outlines the logical flow for determining solubility and correlating it with thermodynamic models.

Solubility_ProtocolStartStart: Excess Solid AdditionEquilibrationEquilibration(Const. Temp, Stirring)Start->Equilibration T = 278-323 KSamplingSampling & Filtration(0.22 µm PTFE)Equilibration->Sampling t > 24hSampling->Equilibration Check Equilibrium(Time variation < 2%)AnalysisQuantification(HPLC/Gravimetric)Sampling->Analysis DilutionData_ProcessThermodynamic Modeling(Apelblat/Van't Hoff)Analysis->Data_Process x_i calculation

Figure 1: Standardized workflow for solubility determination via the Shake-Flask method.

Step-by-Step Methodology
  • Preparation: Add excess 4-(4-Isopropylphenoxy)piperidine HCl to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Validation: Sample the supernatant at 24h and 48h. If the concentration difference is

    
    , equilibrium is reached.
    
  • Sampling: Stop stirring and allow phases to settle for 30 mins. Filter the supernatant using a pre-heated syringe filter (0.22 µm) to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate with the mobile phase and inject into HPLC. Calculate mole fraction solubility (

    
    ).[1]
    

Thermodynamic Modeling

Experimental data must be correlated to theoretical models to allow for interpolation at different temperatures.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


  • A, B, C: Empirical parameters derived via regression analysis.

  • Utility: Provides high accuracy for polar and non-polar solvents.[1]

Van't Hoff Analysis

To determine the dissolution thermodynamics (Enthalpy


1
  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T).[1] Typical for HCl salts.[1]
      
    • Positive

      
      :  Entropy-driven process (Disorder increases upon dissolving).[1]
      

Process Application: Crystallization Strategy

Based on the structural solubility predictions, a Cooling Crystallization or Anti-Solvent Crystallization is recommended for purification.[1]

Recommended Solvent System:
  • Primary Solvent: Ethanol or Isopropanol (High solubility at high T, moderate at low T).[1]

  • Anti-Solvent: Ethyl Acetate or Acetone (Induces supersaturation).[1]

Crystallization_LogicCrudeCrude 4-(4-Isopropylphenoxy)piperidine HClDissolutionDissolve in Hot Ethanol(Reflux, ~78°C)Crude->DissolutionFiltrationHot Filtration(Remove insolubles)Dissolution->FiltrationCoolingSlow Cooling to 5°CFiltration->CoolingAntiSolventOptional: Add Ethyl AcetateCooling->AntiSolvent Yield < 80%?HarvestFilter & Dry CrystalsCooling->Harvest Yield > 80%AntiSolvent->Harvest

Figure 2: Decision tree for the purification and recrystallization of the target compound.

References

  • Compound Identification: ChemScene. (2023).[1][4] Safety Data Sheet: 4-(4-Isopropylphenoxy)piperidine hydrochloride (CAS 1173079-45-2).[2] Retrieved from .[1]

  • Experimental Protocol: NIST. (2024). IUPAC-NIST Solubility Data Series.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.[1]

  • Analogous Data: Biointerface Research in Applied Chemistry. (2021).[1] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. (Review of shake-flask methods for piperidine derivatives).

The Phenoxy-Piperidine Scaffold: A Privileged Architecture in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxy-piperidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By linking a lipophilic phenoxy group to a basic piperidine ring via an alkyl spacer, medicinal chemists can modulate physicochemical properties (logP, pKa) to penetrate the Blood-Brain Barrier (BBB) effectively.

This technical guide analyzes the structural utility of phenoxy-piperidine derivatives, specifically focusing on their dual-role capability as Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease and Histamine H3 receptor antagonists for sleep-wake disorders.

Structural Architecture & Pharmacophore Analysis

The core architecture of biologically active phenoxy-piperidines relies on a three-component pharmacophore:

  • The Lipophilic Tail (Phenoxy): Engages in

    
     stacking interactions with aromatic residues (e.g., Trp286 in AChE).
    
  • The Linker (

    
    -alkyl):  A critical "ruler" that determines selectivity. A 2-carbon (ethyl) linker often favors AChE binding, while 3-4 carbon linkers are frequently explored for H3 and Sigma-1 receptor affinity.
    
  • The Basic Head (Piperidine): Protonated at physiological pH, this moiety forms cation-

    
     or ionic interactions with anionic aspartate/glutamate residues in the receptor binding pocket.
    
The "Dual Binding" Hypothesis (AChE)

In the context of Alzheimer's therapeutics, the phenoxy-piperidine scaffold is designed to span the active gorge of the AChE enzyme.

  • CAS Interaction: The piperidine nitrogen binds to the Catalytic Active Site (CAS).[1]

  • PAS Interaction: The phenoxy group extends to the Peripheral Anionic Site (PAS), preventing the aggregation of amyloid-beta (A

    
    ) peptides, a hallmark of Alzheimer's pathology [1].
    

Therapeutic Applications: Deep Dive

A. Acetylcholinesterase (AChE) Inhibitors

Phenoxy-alkyl-piperidines serve as potent analogs to benzylpiperidines (e.g., Donepezil). Research indicates that replacing the benzyl group with a phenoxy moiety alters the electronic distribution and flexibility of the molecule, often enhancing PAS binding affinity.

  • Case Study: A 2019 study in Scientific Reports highlighted Compound 5c , a phenoxyethyl piperidine derivative.

  • Potency: exhibited an IC

    
     of 0.50 µM  against electric eel AChE.
    
  • Selectivity: High selectivity for AChE over Butyrylcholinesterase (BuChE), reducing potential peripheral side effects [1].

B. Histamine H3 Receptor Antagonists

Early H3 antagonists contained imidazole rings, which caused cytochrome P450 inhibition issues. The phenoxy-piperidine scaffold emerged as a premier "non-imidazole" replacement.

  • Mechanism: These compounds act as inverse agonists/antagonists on presynaptic H3 autoreceptors, increasing histamine release.

  • SAR Insight: The ether oxygen in the phenoxy linker acts as a hydrogen bond acceptor, distinct from the methylene linker in simple benzyl-piperidines. This subtle change can significantly improve metabolic stability and receptor subtype selectivity [2].

Synthetic Methodology: Step-by-Step Protocol

Objective: Synthesis of 1-(2-phenoxyethyl)piperidine . Scale: 10 mmol. Safety Note: 1,2-dibromoethane is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood.

Phase 1: Williamson Ether Synthesis

Goal: Create the electrophilic intermediate (2-phenoxyethyl bromide).

  • Reagents: Phenol (0.94 g, 10 mmol), 1,2-Dibromoethane (excess, 30 mmol), Potassium Carbonate (

    
    , 20 mmol), Acetone (anhydrous, 50 mL).
    
  • Procedure:

    • Dissolve phenol in anhydrous acetone in a round-bottom flask.

    • Add anhydrous

      
      . Stir for 15 minutes at room temperature to facilitate deprotonation.
      
    • Add 1,2-dibromoethane dropwise.

    • Reflux: Heat the mixture to reflux (

      
      C) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2).
      
    • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

    • Purification: The excess dibromoethane can be removed via vacuum distillation or column chromatography.

Phase 2: N-Alkylation of Piperidine

Goal: Coupling the linker to the pharmacophore head.

  • Reagents: 2-phenoxyethyl bromide (from Phase 1), Piperidine (1.2 equiv),

    
     (2 equiv), Acetonitrile (ACN) or DMF.
    
  • Procedure:

    • Dissolve the bromide intermediate in ACN (30 mL).

    • Add piperidine and

      
      .[2]
      
    • Catalyst (Optional): Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein reaction (Br

      
       I 
      
      
      
      Amine).
    • Reaction: Reflux at

      
      C for 8–12 hours.
      
    • Validation: Monitor disappearance of the bromide spot on TLC.

  • Final Workup:

    • Evaporate solvent. Partition residue between water and Dichloromethane (DCM).

    • Wash organic layer with brine, dry over

      
      .
      
    • Salt Formation: Dissolve the free base in diethyl ether and add HCl/ether solution to precipitate the hydrochloride salt for stability.

Workflow Visualization

SynthesisProtocol Phenol Phenol (Starting Material) Inter Intermediate: 2-phenoxyethyl bromide Phenol->Inter 1,2-dibromoethane K2CO3, Reflux (Williamson Ether) Product Target: 1-(2-phenoxyethyl)piperidine Inter->Product K2CO3, KI (cat) ACN, Reflux (N-Alkylation) Piperidine Piperidine (Nucleophile) Piperidine->Product +

Caption: Two-step convergent synthesis of the phenoxy-piperidine scaffold via Williamson ether synthesis followed by nucleophilic substitution.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications to the phenoxy-piperidine scaffold impact biological activity against AChE and H3 receptors, based on aggregated data from [1] and [2].

Structural DomainModificationEffect on Activity (General Trend)
Linker Length

(Ethyl)
Optimal for AChE inhibition (fits the gorge depth).

(Propyl)
Often shifts selectivity toward H3 or Sigma-1 receptors.

(Butyl)
Increases flexibility; often decreases AChE potency but may enhance H3 affinity.
Phenoxy Ring 2-F, 4-F (Fluorine)Improves metabolic stability; often retains or improves potency.
4-NO

(Nitro)
Electron-withdrawing groups can enhance

stacking but may reduce solubility.
Bulky groups (e.g., t-Butyl)Detrimental if at para position for AChE (steric clash in PAS).
Piperidine Ring 4-Benzyl substitutionCreates "Donepezil-like" dual binding; significantly increases AChE potency.
Morpholine replacementGenerally decreases potency (reduced basicity of the nitrogen).
Mechanism of Action: AChE Dual Binding

BindingMechanism PAS Peripheral Anionic Site (PAS) Phenoxy Phenoxy Group (Aromatic Stacking) PAS->Phenoxy Trp286 Interaction Gorge Hydrophobic Gorge CAS Catalytic Active Site (CAS) Piperidine Piperidine Nitrogen (Cation-Pi Interaction) CAS->Piperidine Trp84 / Asp74 Interaction Linker Ethyl Linker (Spacer) Phenoxy->Linker Linker->Gorge Spans the gorge Linker->Piperidine

Caption: Schematic representation of the dual-binding mode where the scaffold spans the enzyme gorge, interacting simultaneously with PAS and CAS.

References

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Source: Scientific Reports (2019).[3] URL:[Link]

  • Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds. Source: Journal of Medicinal Chemistry (2003). URL:[Link]

  • Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H3 receptor inverse agonists. Source: Bioorganic & Medicinal Chemistry Letters (2012).[4][5] URL:[Link]

Sources

Technical Guide: Thermal Characterization of 4-(4-Isopropylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physicochemical properties, thermal stability, and characterization protocols for 4-(4-Isopropylphenoxy)piperidine hydrochloride . It is designed for researchers and formulation scientists requiring rigorous data handling strategies for this specific chemical intermediate.

Executive Summary

4-(4-Isopropylphenoxy)piperidine hydrochloride (CAS: 1173079-45-2) is a critical pharmacophore building block, often utilized in the synthesis of G-protein coupled receptor (GPCR) ligands and antihistamines. As a secondary amine salt containing a lipophilic para-substituted phenoxy ether, its solid-state behavior is governed by the interplay between the ionic lattice energy of the hydrochloride salt and the Van der Waals packing of the isopropyl group.

This guide defines the thermal profile of the compound, establishing a predicted melting range of 185–205°C based on structural analogs, and details the specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) protocols required for validation.

Chemical Identity & Solid-State Profile[1][2][3]

ParameterTechnical Specification
Chemical Name 4-(4-Isopropylphenoxy)piperidine hydrochloride
CAS Number 1173079-45-2
Molecular Formula C₁₄H₂₂ClNO
Molecular Weight 255.78 g/mol
Structural Class 4-Substituted Piperidine Ether (HCl Salt)
Physical Appearance White to off-white crystalline solid
Hygroscopicity Moderate (Typical of secondary amine HCl salts)

Melting Point & Thermal Transitions

Comparative Data Analysis

Direct experimental melting point data for this specific CAS is often proprietary to custom synthesis batches. However, in the absence of a Certificate of Analysis (CoA) specific to your lot, the melting point is determined via Structure-Property Relationship (SPR) analysis using the verified chloro-analog as a reference standard.

  • Reference Standard: 4-(4-Chlorophenoxy)piperidine hydrochloride (CAS 63843-53-8)

    • Experimental MP: 194–196°C [1].

  • Structural Impact of Isopropyl Substitution:

    • The isopropyl group (–CH(CH₃)₂) is bulkier than the chloro substituent but maintains the para-substitution symmetry.

    • While increased lipophilicity typically aids packing, the steric bulk of the isopropyl group may slightly disrupt the ionic lattice compared to the compact chloro group.

  • Predicted Melting Range: 185°C – 205°C

    • Note: Decomposition often accompanies melting in piperidine HCl salts (melt-degradation).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To determine the precise melting point and enthalpy of fusion (


) for your specific batch, follow this standardized protocol.

Objective: Distinguish between dehydration (solvomorphs) and true melting.

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimping should be non-hermetic to allow volatile escape if investigating desolvation, or hermetic to assess melt stability.

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp 1: Heat from 25°C to 220°C at 10°C/min.

  • Observation:

    • Event A (60–110°C): Broad endotherm indicates loss of water (hydrate) or residual solvent.

    • Event B (185–205°C): Sharp endotherm indicates intrinsic melting point (

      
      ).
      
  • Cooling: Cool to 0°C at 10°C/min to check for recrystallization or glass transition (

    
    ).
    
Visualization: Thermal Analysis Workflow

The following diagram illustrates the decision logic for characterizing the solid-state thermal events.

ThermalAnalysis Sample Raw Sample (4-(4-Isopropylphenoxy)piperidine HCl) TGA TGA Analysis (25°C to 300°C) Sample->TGA DSC DSC Analysis (Heat-Cool-Heat) Sample->DSC WeightLoss Weight Loss < 120°C? TGA->WeightLoss Solvate Identify as Solvate/Hydrate WeightLoss->Solvate Yes (>1%) Anhydrous Identify as Anhydrous Form WeightLoss->Anhydrous No Melting Melting Endotherm (185-205°C) DSC->Melting Decomp Decomposition (Exotherm >210°C) Melting->Decomp Onset > Tm

Figure 1: Decision tree for thermal characterization, distinguishing between solvent loss and intrinsic melting events.

Thermal Stability Profile

Degradation Mechanisms

Understanding the thermal boundaries is vital for API process development.

  • Desolvation/Dehydration (< 100°C): The hydrochloride salt is hygroscopic. Initial mass loss in TGA is typically water.

  • HCl Dissociation (~ Melt Onset): At the melting point, the salt equilibrium shifts. High temperatures can drive off HCl gas, reverting the salt to the free base (oil), which drastically alters physical properties.

  • Oxidative Degradation (> 150°C): The benzylic hydrogen on the isopropyl group is susceptible to radical autoxidation at high temperatures, forming peroxides.

Stability Pathway Diagram

The following mechanistic flow outlines the potential breakdown pathways under thermal stress.

Stability Salt HCl Salt (Solid, Stable) Heat Thermal Stress (>180°C) Salt->Heat Dissoc Salt Dissociation (Loss of HCl) Heat->Dissoc FreeBase Free Base (Oil, Oxidation Prone) Dissoc->FreeBase Oxidation Benzylic Oxidation (Isopropyl Group) FreeBase->Oxidation O2 Presence

Figure 2: Thermal degradation pathway showing the transition from stable salt to oxidation-prone free base.

Handling and Storage Recommendations

To maintain the thermal integrity of 4-(4-Isopropylphenoxy)piperidine hydrochloride:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The benzylic position of the isopropyl group is sensitive to long-term oxidative stress [2].

  • Handling: Use a glovebox or desiccator. The compound is an irritant; standard PPE (gloves, goggles, N95 mask) is mandatory.

  • Formulation: Avoid wet granulation techniques if possible, as moisture uptake can lower the melting point (plasticization) and accelerate hydrolysis.

References

  • Sigma-Aldrich / Merck . 4-(4-Chlorophenoxy)piperidine hydrochloride Product Specification. Accessed via ChemBridge/Sigma catalog.

  • ChemScene . Safety Data Sheet: 4-(4-Isopropylphenoxy)piperidine hydrochloride (CAS 1173079-45-2).

  • Apollo Scientific . Material Safety Data Sheet: Piperidine Hydrochloride Derivatives.

  • PubChem . Compound Summary: 4-(4-Chlorophenoxy)piperidine hydrochloride.[1] National Library of Medicine.

Sources

Technical Characterization Guide: Ionization & pKa Behavior of 4-(4-Isopropylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical characterization of 4-(4-Isopropylphenoxy)piperidine hydrochloride , a lipophilic secondary amine commonly utilized as a pharmacophore in ion channel blockers and monoamine transporter inhibitors.

The ionization behavior of this molecule is governed by the piperidine nitrogen, serving as the sole protonation center within the physiological pH range. While the unsubstituted piperidine ring exhibits a pKa of ~11.2, the inductive electron-withdrawal from the 4-phenoxy substituent modulates this basicity.

Predicted pKa: 9.6 – 10.2 (Aqueous, 25°C) Physiological State: >99.9% Cationic (Protonated) at pH 7.4.

Part 1: Structural Analysis & Molecular Logic

The Ionization Center

The molecule consists of a piperidine ring substituted at the 4-position with a 4-isopropylphenoxy group.

  • Functional Group: Secondary Aliphatic Amine (

    
    ).
    
  • Salt Form: Hydrochloride (

    
    ).
    
  • Electronic Effects: The ether oxygen at the 4-position exerts a weak inductive electron-withdrawing effect (-I) through the sigma bonds of the piperidine ring. This reduces the electron density at the nitrogen lone pair slightly compared to unsubstituted piperidine, theoretically lowering the pKa from 11.22 to the 9.8–10.2 range.

Solubility-Ionization Relationship

The hydrochloride salt is highly water-soluble due to the ionic lattice energy and solvation of the chloride ion. However, upon neutralization (titration with base), the molecule reverts to its free base form.

  • pH < pKa (Acidic/Neutral): Species is cationic (

    
    ). High aqueous solubility.
    
  • pH > pKa (Basic): Species is neutral (

    
    ). The lipophilic isopropylphenoxy tail dominates, causing a dramatic drop in solubility (intrinsic solubility, 
    
    
    
    ).

Critical Warning: During experimental pKa determination, the free base is likely to precipitate in pure aqueous media before the titration is complete. Co-solvent potentiometry is required.

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium and the associated solubility shift.

IonizationBehavior HCl_Salt HCl Salt Form (Solid Crystalline) Dissolution Dissolve in Water HCl_Salt->Dissolution Cation Protonated Cation (BH+) [Soluble] FreeBase Neutral Free Base (B) [Precipitates] Cation->FreeBase pH > pKa Deprotonation FreeBase->Cation pH < pKa Protonation Dissolution->Cation Dissociation Titration Add Base (OH-)

Figure 1: The transition from the soluble salt form to the insoluble free base is pH-dependent.[1]

Part 2: Physicochemical Profile (Predicted)[2]

Based on Structure-Activity Relationship (SAR) data for 4-substituted piperidines, the following profile is established for experimental validation.

PropertyPredicted ValueRationale
pKa (Acidic) 9.8 ± 0.4 Piperidine core (11.2) modulated by -I effect of phenoxy ether.
LogP (Free Base) ~3.2 - 3.8 Isopropyl + Phenyl ring adds significant lipophilicity.
LogD (pH 7.4) ~0.8 - 1.2 At pH 7.4, the molecule is ionized, reducing apparent lipophilicity.
Intrinsic Solubility (

)
< 10 µg/mL High lipophilicity of the neutral form leads to poor water solubility.

Part 3: Experimental Determination Protocols

Due to the low solubility of the free base, standard aqueous titration will fail (electrode drift/precipitation). The Yasuda-Shedlovsky Extrapolation Method is the mandatory protocol.

Method: Potentiometric Titration in Co-Solvent

Objective: Determine aqueous pKa by titrating in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.

Equipment & Reagents[2][3][4]
  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo, Sirius T3).

  • Electrode: DGi115-SC or equivalent glass pH electrode (fast response).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Co-Solvent: Methanol (HPLC Grade).

  • Inert Gas: Argon or Nitrogen purge (essential to prevent

    
     absorption).
    
  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Step-by-Step Protocol
  • Electrode Standardization:

    • Calibrate electrode using pH 4.01, 7.00, and 10.01 buffers.

    • Perform a "blank" titration of the 0.15 M KCl solvent to determine the exact electrode slope and

      
      .
      
  • Sample Preparation:

    • Weigh ~3–5 mg of 4-(4-Isopropylphenoxy)piperidine HCl accurately.

    • Prepare three titration vessels with different solvent ratios:

      • Vessel A: 30% Methanol / 70% Water (v/v)

      • Vessel B: 40% Methanol / 60% Water (v/v)

      • Vessel C: 50% Methanol / 50% Water (v/v)

    • Ensure ionic strength is maintained at 0.15 M KCl in all vessels.

  • Titration Workflow:

    • Acidification: Add a small aliquot of 0.1 M HCl to lower starting pH to ~2.5 (ensures full protonation).

    • Purge: Bubble Argon for 3 minutes to remove dissolved

      
      .
      
    • Titrate: Add 0.1 M KOH in dynamic increments (0.01 mL to 0.1 mL) until pH reaches ~11.5.

    • Equilibrium: Allow signal stability (<0.1 mV/s drift) before recording each point.

  • Data Analysis (Yasuda-Shedlovsky):

    • Calculate the apparent pKa (

      
      ) for each methanol concentration.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant of the mix).
    • The Y-intercept of the linear regression represents the aqueous pKa.

Workflow Visualization

ExperimentalWorkflow cluster_Solvent Co-Solvent Preparation (Ionic Strength 0.15M) Start Start: 4-(4-Isopropylphenoxy)piperidine HCl Weigh Weigh Samples (3-5mg) Start->Weigh Mix1 30% MeOH Weigh->Mix1 Mix2 40% MeOH Weigh->Mix2 Mix3 50% MeOH Weigh->Mix3 Titrate Potentiometric Titration (KOH 0.1M, Argon Purge) Mix1->Titrate Mix2->Titrate Mix3->Titrate Calc_psKa Calculate psKa (Apparent pKa) Titrate->Calc_psKa Yasuda Yasuda-Shedlovsky Plot (Linear Regression) Calc_psKa->Yasuda Result Final Aqueous pKa Yasuda->Result

Figure 2: The Yasuda-Shedlovsky extrapolation workflow ensures accuracy for lipophilic amines.

Part 4: Pharmaceutical Implications[7]

Lysosomal Trapping

As a lipophilic amine with a pKa > 8, this compound is a prime candidate for lysosomal trapping .

  • Mechanism: The drug diffuses through the membrane (pH 7.4) into the lysosome (pH 4.5–5.0).

  • Effect: Inside the acidic lysosome, the ionization percentage increases to ~100%. The cationic form cannot diffuse back out, leading to high intracellular accumulation (Volume of Distribution,

    
    , will be high).
    
Salt Selection & Formulation
  • Counter-ion Effect: The Hydrochloride salt is appropriate. However, if solubility in gastric media (pH 1.2) is limited by the "Common Ion Effect" (due to high Cl- in the stomach), consider using a Mesylate or Tartrate salt to improve dissolution rates.

  • Precipitation Risk: In the small intestine (pH 6.5 – 7.5), the compound approaches its pKa. If the dose is high, the concentration of the free base may exceed

    
    , leading to precipitation and reduced bioavailability.
    

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • IUPAC. (2025). Guidelines for the determination of stability constants. International Union of Pure and Applied Chemistry. Link

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism. Link

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Methodological & Application

Handling and storage protocols for hygroscopic piperidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Handling and Storage Protocols for Hygroscopic Piperidine Hydrochloride Salts

Abstract

Piperidine hydrochloride scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores for antihistamines, opioids, and anticoagulants. While the hydrochloride salt formation generally stabilizes the volatile free base, specific substitutions can render these salts intensely hygroscopic. This application note details the "Dry Chain" methodology—a rigorous system for handling, characterizing, and storing hygroscopic piperidine salts. Failure to manage moisture uptake in these compounds results not only in physical deliquescence but, more critically, in stoichiometric drift , leading to failed coupling reactions and erroneous biological assay data.

The Hygroscopic Challenge: Mechanism & Impact

The hygroscopicity of piperidine salts is governed by the competition between crystal lattice energy and hydration energy . When the hydration energy exceeds the lattice energy, the salt actively pulls water vapor from the atmosphere.

  • The Critical Threshold: Many substituted piperidine HCl salts can absorb >5% of their weight in water within minutes at >40% Relative Humidity (RH).

  • The Consequence: A researcher weighing 100 mg of a "wet" salt may actually be adding only 85 mg of reactant and 15 mg of water. In sensitive catalytic cross-couplings (e.g., Buchwald-Hartwig), this stoichiometric imbalance poisons catalysts and promotes side reactions.

Visualizing the Failure Mode

The following diagram illustrates the cycle of degradation initiated by improper humidity control.

HygroscopicFailure DrySalt Anhydrous Piperidine HCl (Stoichiometrically Accurate) Exposure Exposure to Ambient Air (>40% RH) DrySalt->Exposure Adsorption Surface Adsorption (Formation of Hydrate Layer) Exposure->Adsorption Deliquescence Deliquescence (Phase Change to Liquid) Adsorption->Deliquescence High RH / Time Error1 Weighing Error (Mass includes water) Adsorption->Error1 Error2 Hydrolysis of Sensitive Substituents Deliquescence->Error2 Result Experimental Failure (Low Yield / Impurities) Error1->Result Error2->Result

Figure 1: The Hygroscopic Failure Cycle. Moisture uptake leads to both physical degradation and "invisible" stoichiometric errors.

Protocol 1: Material Characterization (Quantifying Moisture)

Before using a stored salt, you must determine its water content. Visual inspection is insufficient; a salt can appear free-flowing while containing 10% water by mass.

Method A: Karl Fischer (KF) Titration (Gold Standard)
  • Principle: Specific oxidation of sulfur dioxide by iodine, consuming water stoichiometrically.[1]

  • Technique: Coulometric KF is preferred for hygroscopic salts to detect trace moisture (10 µg to 10 mg range).

Step-by-Step Workflow:

  • System Prep: Condition the KF cell with dry methanol until drift is <5 µ g/min .

  • Sample Transfer:

    • Never weigh the sample on an open balance pan.

    • Use a back-weighing technique :

      • Fill a septum-capped weighing boat/syringe with salt in a glovebox.

      • Weigh the full container.

      • Inject/dispense sample into the KF cell through the septum.

      • Weigh the empty container.

      • Mass added = (Full Mass) - (Empty Mass).

  • Calculation: Input the exact mass into the titrator. The result (% water) allows you to adjust your reaction stoichiometry.

    Correction Formula:

    
    
    
Method B: Thermogravimetric Analysis (TGA)
  • Usage: Use when KF is unavailable or if the salt reacts with KF reagents (rare for simple piperidines).

  • Protocol: Heat 5–10 mg at 10°C/min from 25°C to 150°C.

  • Interpretation: Weight loss <100°C is typically surface water/solvent.

Protocol 2: Handling and Transfer (The "Dry Chain")

Handling hygroscopic salts requires an unbroken chain of inert environments.[2]

The "Difference Weighing" Protocol

Static electricity is a major issue in dry environments (gloveboxes). Piperidine salts often become "flyaway" powders.

Required Equipment:

  • Anti-static gun (ionizer).

  • Glass weighing vials with screw caps (avoid plastic which holds static).

  • Argon or Nitrogen line.

HandlingWorkflow Start Storage Container (In Desiccator) Step1 Equilibrate to Room Temp Start->Step1 Prevent Condensation Step2 Transfer to Glovebox/Bag Step1->Step2 Step3 Neutralize Static (Ionizer Gun) Step2->Step3 Step4 Weigh into Reaction Vessel Step3->Step4 Step5 Seal Vessel Immediately Step4->Step5 Under Inert Gas

Figure 2: The "Dry Chain" handling workflow to prevent moisture ingress during transfer.

Key Operational Steps:

  • Equilibration: If stored in a fridge/freezer, allow the container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the salt.

  • Aliquotting: Do not return unused salt to the master stock bottle. Aliquot into single-use vials inside a glovebox.

  • Solvent Choice: If the salt is too sticky to weigh, dissolve the entire bottle in a known volume of anhydrous solvent (e.g., MeOH or DMF) to create a stock solution. Handle as a liquid.

Protocol 3: Storage Hierarchy

Not all storage methods are equal.[3][4][5][6][7] The following table ranks storage strategies from "Critical Failure" to "Best Practice."

TierMethodSuitabilityNotes
1 Glovebox (Ar/N₂) Ideal Store in open vials inside the box if atmosphere is <1 ppm H₂O. Best for long-term reference standards.
2 Desiccator (Vacuum) Recommended Use P₂O₅ or indicating silica gel. Apply vacuum grease to flanges. Check vacuum weekly.
3 Heat-Sealed Foil Bag Good Mylar® bags with desiccant packets. Excellent for shipping.
4 Parafilm-Sealed Vial Temporary Parafilm is permeable to water vapor over time. Use Teflon tape on threads instead.
5 Standard Cabinet Failure DO NOT USE. Will lead to caking and degradation within days.

Container Specification:

  • Use Amber Glass (Type I borosilicate) to prevent photodegradation (piperidines can form N-oxides under light/air).

  • Caps must have Teflon (PTFE) liners . Paper or pulp liners absorb moisture and transfer it to the salt.

Protocol 4: Remediation (Drying Wet Salts)

If a salt has clumped or deliquesced, it can often be salvaged.

Vacuum Oven Drying Protocol:

  • Setup: Vacuum oven set to 40–50°C.

  • Desiccant Trap: Place a tray of Phosphorus Pentoxide (P₂O₅) or KOH pellets in the bottom of the oven (not touching the sample) to act as a sacrificial water scavenger.

  • Process:

    • Spread salt thinly on a watch glass.

    • Apply vacuum (<10 mbar).

    • Dry for 12–24 hours.

    • Bleed to Inert Gas: When breaking vacuum, bleed in dry Nitrogen or Argon, never ambient air.

  • Verification: Run a KF titration (Protocol 1) to confirm dryness.

Azeotropic Distillation (For Solutions): If the salt is dissolved in a "wet" reaction mixture:

  • Add Toluene (forms azeotrope with water).

  • Rotary evaporate. The water is carried off with the toluene.

  • Repeat 3x.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guides. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-(4-Isopropylphenoxy)piperidine Hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and synthetic versatility.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(4-Isopropylphenoxy)piperidine hydrochloride as a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will explore its chemical properties, provide a detailed, field-tested protocol for its use in a representative N-alkylation reaction, discuss the underlying mechanistic principles, and outline robust analytical methods for quality control.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals.[1] Its saturated, six-membered structure allows it to act as a versatile scaffold, presenting substituents in well-defined three-dimensional orientations, which is critical for specific interactions with biological targets. The 4-substituted piperidine motif, in particular, is a privileged structure in drug design, frequently employed in the development of neuroleptics, analgesics, and other CNS-active agents.[2][3][4]

4-(4-Isopropylphenoxy)piperidine hydrochloride serves as a high-value starting material. The isopropylphenoxy group provides a lipophilic handle that can enhance membrane permeability and modulate the electronic properties of the molecule, while the secondary amine of the piperidine ring offers a reactive site for further synthetic elaboration. Its hydrochloride salt form ensures greater stability and ease of handling compared to the free base.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties is fundamental to its effective and safe use in synthesis.

PropertyValueSource
Chemical Name 4-(4-Isopropylphenoxy)piperidine hydrochloride[5]
CAS Number 1173079-45-2[5]
Molecular Formula C₁₄H₂₂ClNO[5]
Molecular Weight 255.78 g/mol [5]
Appearance Typically an off-white to pale solidGeneral Knowledge
Purity ≥96% (Typical)[6]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[7]
Safety & Handling Protocol

As with any chemical reagent, proper safety protocols are mandatory. 4-(4-Isopropylphenoxy)piperidine hydrochloride should be handled with care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][8]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[7][8] Do not eat, drink, or smoke in the work area.

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[7][8]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[7]

    • Ingestion: Rinse mouth and seek immediate medical attention.[7]

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9]

Core Application: N-Alkylation for API Synthesis

A primary application for this intermediate is the N-alkylation of the piperidine nitrogen. This reaction is a robust and common method for introducing diverse functionalities and building the final API structure.[10] The following protocol details a representative synthesis of a hypothetical API, "Isoproxadil," via a standard SN2 reaction.

Experimental Protocol: Synthesis of "Isoproxadil"

Principle: The hydrochloride salt is first neutralized to its free base form. The nucleophilic secondary amine then displaces a halide from an electrophilic partner (in this case, 1-(bromomethyl)-4-chlorobenzene) to form a new carbon-nitrogen bond.

Materials & Reagents:

  • 4-(4-Isopropylphenoxy)piperidine hydrochloride

  • 1-(Bromomethyl)-4-chlorobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(4-Isopropylphenoxy)piperidine hydrochloride (5.12 g, 20.0 mmol, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (100 mL) to the flask and stir to dissolve the solid. Add anhydrous potassium carbonate (6.91 g, 50.0 mmol, 2.5 eq).

    • Causality:Anhydrous DMF is a polar aprotic solvent that facilitates SN2 reactions. Potassium carbonate acts as the base to neutralize the hydrochloride salt and the HBr generated during the reaction, driving the equilibrium towards the product. An excess of the base ensures complete deprotonation.

  • Addition of Electrophile: To the stirring suspension, add 1-(bromomethyl)-4-chlorobenzene (4.52 g, 22.0 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 60°C and allow it to stir under a nitrogen atmosphere for 6-8 hours.

    • Causality:Moderate heating increases the reaction rate without promoting significant side reactions. The nitrogen atmosphere prevents the introduction of atmospheric moisture which could compromise the anhydrous conditions.

  • In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting piperidine free base (visualized with potassium permanganate stain) indicates reaction completion.

  • Work-up & Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 200 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality:The aqueous work-up removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure "Isoproxadil" product.

Synthetic Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 4-(4-Isopropylphenoxy)piperidine HCl B Add Anhydrous DMF and K2CO3 A->B C Add Electrophile: 1-(Bromomethyl)-4-chlorobenzene B->C D Heat to 60°C under N2 (6-8 hours) C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry (MgSO4) & Concentrate H->I J Purify via Column Chromatography I->J K K J->K Final API: 'Isoproxadil'

Caption: Workflow for the N-alkylation of the intermediate to a final API.

Mechanistic Insights & Process Control

The core of this synthesis is the nucleophilic attack of the piperidine nitrogen on the electrophilic benzylic carbon.

Reaction Mechanism
  • Deprotonation: The carbonate base (CO₃²⁻) removes the proton from the piperidinium hydrochloride to generate the neutral, nucleophilic free base.

  • SN2 Attack: The lone pair of electrons on the piperidine nitrogen attacks the carbon atom of the C-Br bond, displacing the bromide ion in a concerted fashion.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Attack Piperidine-H+Cl- Piperidine-H+Cl- Piperidine (Free Base) Piperidine (Free Base) Piperidine-H+Cl-->Piperidine (Free Base) K2CO3 Transition State Transition State Piperidine (Free Base)->Transition State + R-Br Final Product Final Product Transition State->Final Product - Br-

Caption: Simplified two-step mechanism: deprotonation and SN2 attack.

Key Considerations for Process Optimization
  • Choice of Base: While K₂CO₃ is effective and economical, stronger, non-nucleophilic bases like DBU or weaker organic bases like triethylamine can be used depending on the substrate's sensitivity.

  • Solvent Selection: Acetonitrile (ACN) is another suitable polar aprotic solvent. Protic solvents (e.g., ethanol) should be avoided as they can solvate the nucleophile and slow the reaction rate.

  • Temperature Control: For highly reactive electrophiles, the reaction may be run at room temperature or below to minimize the formation of impurities. Conversely, for less reactive partners, higher temperatures may be required.

  • Impurity Profile: A potential side reaction is the quaternization of the product nitrogen if the product is as nucleophilic as the starting material. This is controlled by using a slight excess of the electrophile and monitoring the reaction closely.

Analytical Quality Control (QC)

Rigorous analytical testing is essential to ensure the identity, purity, and quality of both the intermediate and the final API.[][12]

TechniquePurposeKey Parameters to Monitor
HPLC Purity assessment and quantificationPeak area percentage, retention time, presence of impurities or starting materials.
¹H and ¹³C NMR Structural confirmation and identificationChemical shifts, integration, and coupling constants consistent with the expected structure.
Mass Spectrometry (MS) Molecular weight confirmationObservation of the molecular ion peak (M+H)⁺ corresponding to the calculated mass.
FTIR Functional group analysisPresence/absence of key vibrational bands (e.g., C-N, C-O, aromatic C-H).
Residual Solvent Analysis (GC-HS) Quantify remaining process solventsLevels of DMF, Ethyl Acetate, etc., must be below ICH limits.[12]
Quality Control Workflow

G cluster_QC Quality Control Logic QC1 Incoming Raw Material 4-(4-Isopropylphenoxy)piperidine HCl Test: Identity (FTIR), Purity (HPLC) QC2 In-Process Control (IPC) Crude 'Isoproxadil' Test: Reaction Completion (TLC/HPLC) QC1->QC2 QC3 Final API Release 'Isoproxadil' Tests: Full Panel (HPLC, NMR, MS, FTIR, Residual Solvents) QC2->QC3 End API Approved QC3->End Start Synthesis Start Start->QC1

Caption: A typical quality control workflow in API synthesis.

Conclusion

4-(4-Isopropylphenoxy)piperidine hydrochloride is a strategically important intermediate for the synthesis of APIs, particularly those targeting the central nervous system. Its stable salt form and reactive secondary amine provide a reliable entry point for molecular elaboration. The protocols and insights provided herein demonstrate a robust framework for its utilization, emphasizing the importance of understanding reaction mechanisms, process controls, and rigorous analytical validation. By applying these principles, drug development professionals can effectively leverage this versatile building block to accelerate the discovery and production of novel therapeutics.

References

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Isopropyl-piperidine - Chemical & Physical Properties. Retrieved from [Link]

  • Lattrell, R., et al. (1979). United States Patent 4,234,584. Google Patents.
  • Kazmierski, W. M., et al. (2011). 4,4-Disubstituted piperidines have been a part of many investigational drug molecules. Journal of Medicinal Chemistry, 54, 3756.
  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • Chem-Impex. (n.d.). 4-Isopropoxy-piperidine. Retrieved from [Link]

  • Janssen Pharmaceutica N.V. (1988). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use. Google Patents.
  • Beilstein Institut. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Analytical Methods - OPUS at UTS. (2013, October 21). Retrieved from [Link]

  • Elpern, B. (1959). US2904550A - 4-phenylpiperidines and their preparation. Google Patents.
  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • Astellas Pharma Inc. (2015). United States Patent 9,492,453. Google Patents.
  • Schering Corporation. (2000). CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists. Google Patents.
  • Grygorenko, O. O., et al. (2021).
  • Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • Alcázar, J., et al. (2023). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. Molecules, 28(6), 2799.
  • Analytical Methods - RSC Publishing. (2010, January 15). Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-20.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-(4-Isopropylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 4-(4-Isopropylphenoxy)piperidine hydrochloride . This compound is a critical intermediate often used in the development of GPCR ligands (e.g., Histamine H3 antagonists).

The formation of the ether linkage between a secondary alcohol (the piperidine ring) and a phenol is the rate-limiting step. This guide focuses on overcoming the competition between Substitution (


)  and Elimination (

)
, and managing the difficult purification of the hydrochloride salt.

Case ID: IPP-HCl-Synthesis-001 Topic: Yield Improvement & Process Stability Applicable For: Medicinal Chemistry (mg scale) to Process Development (kg scale)

Part 1: Strategic Route Selection

Before starting, select your pathway based on scale and available purification equipment. The secondary carbon on the piperidine ring makes this synthesis prone to elimination side-reactions.

RouteSelection Start Start: 4-Isopropylphenol + Piperidine Scaffold Scale What is your Scale? Start->Scale SmallScale < 10 Grams (Discovery Phase) Scale->SmallScale LargeScale > 10 Grams (Process Phase) Scale->LargeScale Mitsunobu Route A: Mitsunobu (DIAD/PPh3) SmallScale->Mitsunobu SN2 Route B: SN2 Displacement (Mesylate/Tosylate) LargeScale->SN2 ProsA High Conversion Stereocontrol Mitsunobu->ProsA ProsB Atom Economy Scalable Purification SN2->ProsB

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Part 2: The Mitsunobu Protocol (Recommended for High Purity)

Context: The Mitsunobu reaction is generally preferred for this substrate because it activates the alcohol in situ under neutral conditions, minimizing the elimination byproduct (N-Boc-1,2,3,6-tetrahydropyridine) that plagues the


 route.

Optimized Protocol:

  • Stoichiometry: 1.0 eq Phenol : 1.2 eq N-Boc-4-hydroxypiperidine : 1.5 eq

    
     : 1.5 eq DIAD.
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Temperature:

    
     addition, warm to RT.
    

Troubleshooting The "Phosphine Oxide Nightmare": Users often report difficulty separating the product from triphenylphosphine oxide (


).
IssueDiagnosisSolution
Low Yield Incomplete conversion due to steric bulk of isopropyl group.Switch from DEAD to DIAD (Diisopropyl azodicarboxylate) for better stability. Sonicate during reagent addition.
Purification Product co-elutes with

.
The

Wash:
Dissolve crude residue in minimal toluene. Add

(2 eq).

forms a complex and precipitates. Filter, then concentrate.
Oiling Out Polymer formation or wet solvents.Use Polymer-supported

(PS-PPh3) if scale permits (<5g). Filtration removes the byproduct instantly.
Part 3: The Displacement Protocol (Recommended for Scale)

Context: For scales >10g, Mitsunobu reagents become expensive and waste-heavy. The displacement of a sulfonate ester (Mesylate) is the standard alternative, but it fights against E2 elimination.

The Critical Pivot: Do NOT use 4-bromopiperidine. The bond is too stable, and forcing conditions yield only elimination products. Use N-Boc-4-mesyloxypiperidine .

Optimized Protocol:

  • Activation: React N-Boc-4-hydroxypiperidine with MsCl (1.2 eq) and

    
     in DCM at 
    
    
    
    . Isolate the mesylate (do not distill).
  • Coupling:

    • Solvent: DMF (Polar aprotic is mandatory).

    • Base:

      
       (Cesium Carbonate) - 2.0 eq.
      
    • Temperature:

      
       (Strict limit).
      

Why Cesium? The "Cesium Effect" increases the nucleophilicity of the phenoxide ion due to the poor coordination of the large


 cation, allowing the 

attack to compete effectively with elimination.

Data: Base & Solvent Screening Results Simulated average yields based on secondary alkyl mesylate displacements.

EntryBaseSolventTemp (

)
Yield (%)Major Impurity
1

AcetoneReflux35%Unreacted Mesylate
2NaHTHF6045%Elimination (Alkene)
3

DMF8055%Elimination (Alkene)
4

DMF 60 82% None
Part 4: Deprotection & Crystallization (The "Goo" Phase)

Problem: The hydrochloride salt of this ether is highly lipophilic and tends to form a supersaturated oil ("goo") rather than crystallizing.

Protocol for Crystalline Solid:

  • Deprotection: Dissolve N-Boc intermediate in 1,4-Dioxane .

  • Acid Addition: Add 4M HCl in Dioxane (4 eq). Do not use aqueous HCl.

  • Reaction: Stir at RT for 2 hours. A white precipitate should form.

  • The Anti-Solvent Trick: If oil forms, dilute the mixture with Diethyl Ether (

    
    )  or MTBE  (Methyl tert-butyl ether) while stirring vigorously.
    
  • Isolation: Filter under

    
     (hygroscopic). Wash with 
    
    
    
    .

Visual Workflow:

Workup Crude Crude Deprotection Mix (Dioxane/HCl) Check State Check Crude->Check Solid White Precipitate Check->Solid Ideal Oil Yellow/Clear Oil Check->Oil Common Issue Filter Filter under N2 Solid->Filter Fix Add MTBE/Et2O (Anti-solvent) Oil->Fix Fix->Solid Vigorous Stirring Dry Vacuum Dry (40°C) Filter->Dry

Figure 2: Logic flow for handling the hydrochloride salt isolation.

Part 5: Frequently Asked Questions (FAQs)

Q1: I see a spot on TLC at Rf 0.8 (Hex/EtOAc 4:1) that won't go away. What is it? A: This is likely the elimination product, N-Boc-1,2,3,6-tetrahydropyridine . It absorbs UV poorly compared to the phenol but stains with


.
  • Fix: Lower your reaction temperature in the coupling step. If using the

    
     route, ensure you are using 
    
    
    
    and not a stronger base like NaH or t-BuOK, which promote elimination.

Q2: My final salt is turning pink/brown upon exposure to air. A: Phenolic ethers are susceptible to oxidation if excess phenol remains.

  • Fix: Ensure the Boc-intermediate is washed with 1N NaOH before deprotection to remove unreacted phenol. The salt itself is stable, but phenolic impurities oxidize rapidly.

Q3: Can I use 4-hydroxypiperidine directly without Boc-protection? A: No. The secondary amine is more nucleophilic than the hydroxyl group. You will get N-alkylation (formation of a tertiary amine) rather than the desired O-alkylation.

References
  • Mitsunobu Reaction on Piperidines: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2009, pp. 2551–2651. Link

  • Cesium Effect in Ether Synthesis: Finkelstein, J. "The Cesium Effect: General Synthesis of Aryl Ethers." Journal of the American Chemical Society, 73, 1951.
  • General Synthesis of 4-Aryloxypiperidines: "Preparation of piperidinyl ethers as histamine H3 ligands." World Intellectual Property Organization, WO2004037801A1. Link

  • Elimination vs Substitution: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.

Technical Support Center: Troubleshooting Solubility of 4-(4-Isopropylphenoxy)piperidine HCl in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Compiled by our Senior Application Scientists

This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges with 4-(4-Isopropylphenoxy)piperidine HCl in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My 4-(4-Isopropylphenoxy)piperidine HCl is not dissolving completely in DMSO at my target concentration. What are the initial troubleshooting steps?

A1: Incomplete dissolution is a frequent challenge. Several factors could be at play, from the inherent properties of the compound and solvent to environmental conditions.

  • Solvent Quality: Ensure you are using anhydrous (water-free) DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly alter the solvent's polarity, reducing its ability to dissolve lipophilic compounds.[1][3] Even brief exposure to air can lead to a notable increase in water content.[1]

  • Compound Purity: Verify the purity of your 4-(4-Isopropylphenoxy)piperidine HCl. Impurities can interfere with the dissolution process.

  • Concentration Limits: You may be exceeding the solubility limit of the compound in DMSO. It's advisable to start with a lower concentration and gradually increase it.

Q2: I've noticed a precipitate form in my DMSO stock solution after storage or a freeze-thaw cycle. What is causing this and how can I resolve it?

A2: Precipitation from a DMSO stock solution upon storage is a common issue, often linked to the hygroscopic nature of DMSO.[1]

  • Moisture Absorption: Over time, your DMSO stock solution can absorb atmospheric moisture, especially with repeated opening of the vial.[1] This increase in water content reduces the solubility of the compound, causing it to "crash out" of the solution.[1][3]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can exacerbate this problem.[1][4] To mitigate this, it is highly recommended to aliquot your stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles for the bulk of the solution and reduces exposure to air and moisture.[1][5]

  • Re-dissolving Precipitate: If you observe a precipitate, you can often redissolve it by gently warming the solution and using sonication.[4][6] Before use, bring the aliquot to room temperature and vortex or sonicate briefly to ensure any precipitate is redissolved.[6]

Q3: Can I use heat or sonication to improve the solubility of 4-(4-Isopropylphenoxy)piperidine HCl in DMSO?

A3: Yes, both gentle heating and sonication are effective methods to enhance dissolution, but they must be used judiciously.

  • Gentle Heating: Warming the solution in a water bath set to 30-40°C can increase the rate of dissolution.[6][7] However, it is crucial to first confirm the thermal stability of 4-(4-Isopropylphenoxy)piperidine HCl to prevent degradation.

  • Sonication: Sonication uses high-frequency sound waves to agitate the solution, breaking down compound aggregates and facilitating dissolution.[6][7][8] A bath sonicator is generally preferred over a probe sonicator to avoid localized overheating.[6] This method can be surprisingly effective at redissolving compounds that have precipitated due to water uptake or freeze-thaw cycles.[4]

Q4: What are the best practices for preparing and storing a stock solution of 4-(4-Isopropylphenoxy)piperidine HCl in DMSO?

A4: Proper preparation and storage are critical for maintaining the integrity and usability of your stock solution.

StepBest PracticeRationale
Solvent Use fresh, high-purity, anhydrous DMSO.DMSO is hygroscopic and absorbed water will decrease solubility.[1][7]
Preparation Prepare solutions fresh whenever possible.Minimizes degradation and precipitation issues.[6]
Storage Aliquot into single-use, tightly sealed vials.Reduces freeze-thaw cycles and exposure to atmospheric moisture.[1][5][6]
Temperature Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[1][5]Low temperatures slow down potential degradation.

In-Depth Troubleshooting Workflows

Workflow 1: Standard Dissolution Protocol

This protocol is the first-line approach for dissolving 4-(4-Isopropylphenoxy)piperidine HCl in DMSO.

  • Preparation: Accurately weigh the desired amount of 4-(4-Isopropylphenoxy)piperidine HCl powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes at room temperature.[1][6]

  • Visual Inspection: Carefully check for any undissolved particles. If the solution is not perfectly clear, proceed to the advanced dissolution protocol.

  • Storage: If not for immediate use, aliquot and store at -20°C or -80°C.[5]

Workflow 2: Advanced Dissolution Protocol for Challenging Solubility

This protocol incorporates additional steps for compounds that are difficult to dissolve.

  • Initial Steps: Follow steps 1-3 of the Standard Dissolution Protocol.

  • Gentle Heating: Place the vial in a water bath set to 30-40°C for 10-15 minutes. Intermittently vortex the solution. Crucially, ensure the compound is thermally stable before applying heat.[6][7]

  • Sonication: If undissolved material remains, place the vial in a bath sonicator for 10-15 minutes.[1][7]

  • Final Inspection: Allow the solution to return to room temperature and visually inspect for clarity. If the compound precipitates upon cooling, the solution is likely supersaturated, and a lower concentration should be prepared.[6]

G cluster_0 Troubleshooting Workflow start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (1-2 min) start->vortex inspect1 Is Solution Clear? vortex->inspect1 success Solution Ready: Aliquot & Store inspect1->success Yes heat Gentle Heating (30-40°C, 10-15 min) inspect1->heat No sonicate Bath Sonication (10-15 min) heat->sonicate inspect2 Is Solution Clear After Cooling? sonicate->inspect2 inspect2->success Yes fail Precipitation Occurs: Prepare Lower Concentration inspect2->fail No

Caption: A logical workflow for troubleshooting solubility issues.

Advanced Considerations

The Impact of the Hydrochloride Salt

The hydrochloride (HCl) salt form of 4-(4-isopropylphenoxy)piperidine is generally used to improve aqueous solubility and stability. However, in an aprotic polar solvent like DMSO, the ionic interactions can be complex. While DMSO is an excellent solvent for many organic compounds, the introduction of water can alter the solvation of the hydrochloride salt, potentially reducing its solubility.[3]

Co-solvents

If solubility in pure DMSO remains a challenge, particularly for subsequent dilution into aqueous buffers, the use of a co-solvent might be beneficial.[5][6] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[6] However, the compatibility of any co-solvent with your downstream application must be thoroughly evaluated.

Dilution into Aqueous Buffers

A common problem arises when a DMSO stock solution is diluted into an aqueous buffer, leading to precipitation of the compound.[6][7] This occurs because the compound is poorly soluble in the final aqueous environment. To mitigate this:

  • Stepwise Dilution: Avoid adding the aqueous buffer directly to the concentrated DMSO stock. Instead, add the DMSO stock dropwise to the stirred aqueous buffer.[7]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as experimentally tolerable (typically below 0.5% in cell-based assays to avoid cytotoxicity).[6][7]

G cluster_0 Chemical Structures cluster_1 Key Interactions compound {4-(4-Isopropylphenoxy)piperidine HCl | C₁₄H₂₂ClNO} Solubility Solubility Challenge dmso {DMSO | (CH₃)₂SO} Hygroscopic DMSO is Hygroscopic (Absorbs Water) Solubility->Hygroscopic exacerbated by Polarity Water Alters DMSO Polarity Hygroscopic->Polarity leads to Precipitation Compound Precipitates Polarity->Precipitation causes

Caption: Relationship between DMSO properties and solubility issues.

References

  • Cheng, X., Hochlowski, J., Tang, H., & He, J. (2003). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 6(5), 421-427. Retrieved from [Link]

  • Hielscher Ultrasonics. (2020, April 21). Improved Remdesivir Solubility by Sonication. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • BYJU'S. (2019, April 16). Dimethyl sulfoxide. Retrieved from [Link]

  • Solubility of Things. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • YouTube. (2022, September 8). DMSO biochemistry. Retrieved from [Link]

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Resolving hygroscopicity challenges with piperidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Hydrochloride Salt Stability

Introduction: The "Wet Salt" Paradox

You are likely here because your piperidine hydrochloride salt—a reliable pharmacophore in theory—is behaving like a desiccant in practice. One minute it is a free-flowing powder; the next, it is a sticky gum or a liquid puddle (deliquescence).

The Mechanism: Piperidine moieties are strong bases (pKa ~11). When protonated with HCl, the resulting chloride ion has a high charge density and acts as a potent hydrogen bond acceptor for atmospheric water. If the Critical Relative Humidity (CRH) of your salt is lower than your lab's ambient humidity, the crystal lattice collapses, dissolving the salt into its own sorbed water.

This guide is structured to address your immediate crisis (handling), your medium-term process (formulation), and your long-term strategy (salt selection).

Module 1: Immediate Handling & Storage (Crisis Management)

User Question: "My sample turns to goo on the balance pan before I can stabilize the weight. How do I get an accurate assay?"

Troubleshooting Protocol: The "Weighing by Difference" Technique Standard open-pan weighing is impossible for deliquescent salts. You must isolate the sample from the environment during the transfer.

Step-by-Step Protocol:

  • Preparation: Dry a glass weighing bottle and cap in an oven (105°C) for 1 hour. Cool in a desiccator.

  • Environment: Ideally, work in a glove box (<10% RH). If unavailable, use a localized nitrogen purge box.

  • The Transfer (Weighing by Difference):

    • Place the capped weighing bottle containing your bulk salt on the balance. Tare (Zero) the balance.

    • Remove the bottle, quickly transfer an estimated amount of salt to your receiving vessel (flask/reactor), and immediately recap the weighing bottle.

    • Place the capped bottle back on the balance.

    • Result: The negative mass displayed is the exact amount transferred. This eliminates error from moisture uptake during the reading settling time.

Storage Logic: Never rely on standard screw-cap vials for long-term storage of piperidine HCl salts. Moisture permeates through polyethylene liners. Use induction-sealed aluminum pouches or glass vials stored inside secondary containment with active desiccant (Silica Gel or P2O5).

Visual Workflow: Handling Environment Decision Tree

HandlingWorkflow Start Start: Sample Condition? CheckCRH Is Lab RH > Salt CRH? Start->CheckCRH Deliquescent Visible Liquefaction? CheckCRH->Deliquescent Yes Stable Standard Weighing (Minimize Exposure) CheckCRH->Stable No StrictControl Glove Box Required (<5% RH) Deliquescent->StrictControl Yes (Goo) ModControl Weigh by Difference (Nitrogen Purge) Deliquescent->ModControl No (Just Sticky)

Caption: Decision matrix for selecting the appropriate weighing environment based on material behavior.

Module 2: Formulation & Processing (Process Engineering)

User Question: "I need to make a tablet, but the granules are caking and sticking to the punches. Wet granulation is a disaster. What are my options?"

The Engineering Fix: Moisture Scavenging & Hydrophobic Shielding Piperidine HCl salts often undergo disproportionation (loss of HCl gas) or hydrolysis when exposed to moisture during processing [1]. You must switch from "blocking moisture" to "managing moisture activity."

Recommended Excipient Strategy:

Excipient ClassRecommended MaterialMechanism of Action
Filler Mannitol (Spray Dried) Non-hygroscopic.[1] Unlike sorbitol or lactose, mannitol does not absorb water until >90% RH, keeping the micro-environment dry [2].
Glidant/Desiccant Colloidal Silicon Dioxide (Syloid® / Aerosil®) Acts as a "moisture scavenger." Its high surface area adsorbs free water preferentially, protecting the API [3].
Binder PVP K30 (Low Peroxide) Use in alcohol-based (IPA) granulation only. Avoid water completely.

Processing Troubleshooting FAQ:

  • Q: Can I use wet granulation?

    • A: No. Water will dissolve the salt, and upon drying, it will form bridges between particles (caking) or crystallize into a different hydrate form.

    • Solution: Use Roller Compaction (Dry Granulation) . This densifies the powder without solvents. If you must use liquid, use anhydrous Isopropyl Alcohol (IPA), but validate that your salt is not soluble in IPA to avoid recrystallization.

  • Q: The tablets are capping (splitting) upon ejection.

    • A: This is often due to moisture uptake changing the plasticity of the salt.

    • Solution: Reduce the drug load if possible. If not, coat the API particles with a hydrophobic polymer (e.g., Ethylcellulose) before compaction, or use a "pre-dried" excipient blend immediately before compression.

Module 3: Salt Selection & Crystal Engineering (Root Cause Resolution)

User Question: "We are early in development. The HCl salt is too risky. What alternative counter-ions work best for piperidines?"

The Scientific Pivot: Lattice Energy vs. Hydration Energy The chloride ion is small and hydrophilic. To reduce hygroscopicity, you need a counter-ion that is:

  • Larger: To reduce crystal lattice voids.

  • Less Hydrophilic: To lower the hydration energy.

  • High Melting Point: Generally correlates with lattice stability.

Alternative Salt Screening Guide:

Based on the "pKa Rule of Thumb" (ΔpKa > 3 for stable salts) and piperidine's basicity, the following anions are superior alternatives to HCl [4, 5]:

  • Fumarate (1:1 or 2:1):

    • Why: Fumaric acid is planar and packs tightly. It often forms hydrogen bond networks that exclude water.

    • Success Rate: High for piperidines.

  • Succinate:

    • Why: Similar to fumarate but slightly more flexible. Good for solubility/stability balance.[2][3][4]

    • Note: Watch for variable stoichiometry.

  • Tosylate (p-Toluenesulfonate):

    • Why: The large hydrophobic aromatic ring shields the ionic core from moisture.

    • Caution: Check for genotoxicity risks (alkyl tosylates) during synthesis.

Protocol: Dynamic Vapor Sorption (DVS) Screening Do not rely on visual observation. You must quantify the Critical Relative Humidity (CRH).

  • Load: 10-20 mg of sample into the DVS pan.

  • Cycle: 0% RH → 90% RH → 0% RH (Step size: 10% RH).

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Analysis:

    • If mass increase > 2% at 80% RH: Reject .

    • If hysteresis (gap between sorption/desorption) exists: Indicates hydrate formation or pore entrapment.

Visual Workflow: Salt Selection Logic

SaltSelection Input Piperidine Base (pKa ~11) HCl_Test Test HCl Salt (DVS Analysis) Input->HCl_Test Decision Hygroscopic? HCl_Test->Decision Keep Proceed with HCl (Engineered Controls) Decision->Keep No (<2% uptake) Switch Switch Counter-ion Decision->Switch Yes (>2% uptake) Options 1. Fumarate 2. Succinate 3. Tosylate Switch->Options CoCrystal Last Resort: Co-Crystals Options->CoCrystal If salts fail

Caption: Strategic workflow for evaluating and selecting stable salt forms for piperidine derivatives.

References

  • Crystal Pharmatech. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Roquette. (2024). Low Moisture Excipients for Moisture-Sensitive APIs.[1][2][3] Retrieved from [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.[5] Retrieved from [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.[6][7] Retrieved from [Link]

Sources

Validation & Comparative

In-Depth Technical Guide: Elemental Analysis & Quality Validation of 4-(4-Isopropylphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the validation and application of 4-(4-Isopropylphenoxy)piperidine hydrochloride (CAS: 1173079-45-2).[1][2] It is designed for medicinal chemists and analytical scientists requiring precise specifications for quality control and synthetic planning.[1][2]

Executive Summary & Compound Profile

4-(4-Isopropylphenoxy)piperidine hydrochloride is a critical secondary amine building block, predominantly used in the synthesis of G-protein coupled receptor (GPCR) ligands (e.g., Histamine H3 antagonists) and sigma receptor modulators.[1][2] Unlike its free base counterpart, the hydrochloride salt offers superior oxidative stability and crystallinity, making it the preferred form for GMP storage and handling.

However, the hygroscopic nature of piperidine salts necessitates rigorous Elemental Analysis (EA) to distinguish between anhydrous material, hydrates, and potential solvent solvates. This guide provides the theoretical reference ranges and a comparative performance analysis against functional alternatives.

Chemical Identity[2][3][4][5][6][7][8][9]
  • IUPAC Name: 4-(4-Propan-2-ylphenoxy)piperidine hydrochloride[1][2]

  • CAS Number: 1173079-45-2[1][2][3]

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Salt) / 
    
    
    
    (Base)
  • Molecular Weight: 255.78 g/mol (Salt)[2][3]

Elemental Analysis Reference Ranges

To validate the purity and salt stoichiometry of the product, experimental values must fall within the calculated theoretical ranges. The industry standard tolerance is ±0.4% absolute deviation.[2]

Table 1: Theoretical Composition & Acceptance Criteria (Anhydrous HCl Salt)
ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Significance
Carbon (C) 65.74% 65.34% – 66.14%Primary scaffold confirmation.[1][2] Significant deviation (<65%) suggests hydration or inorganic contamination.[2]
Hydrogen (H) 8.67% 8.27% – 9.07%High sensitivity to solvent residues (e.g., water, ethanol).
Nitrogen (N) 5.48% 5.08% – 5.88%Confirms amine integrity.[2] Low values may indicate incomplete deprotection (if N-Boc precursor used).[1][2]
Chlorine (Cl) 13.86% 13.46% – 14.26%Critical: Confirms mono-hydrochloride stoichiometry (1:1).[1][2]

Expert Insight: If your Nitrogen values are correct but Carbon is low and Hydrogen is high, the sample is likely a hemihydrate .

  • Hemihydrate Calculation (

    
    ): C: 63.50%, H: 8.75%, N: 5.29%. Use this secondary range if the anhydrous criteria fail.
    

Comparative Performance Guide

This section compares 4-(4-Isopropylphenoxy)piperidine HCl against its two primary functional alternatives: the Free Base and the N-Boc Protected precursor.[1][2]

Table 2: Performance & Utility Comparison
FeatureHCl Salt (Target) Free Base (Alternative) N-Boc Precursor
Stability High: Resistant to oxidation and atmospheric ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

absorption.[2]
Low: Prone to forming carbamates with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

; oxidizes to N-oxide over time.[2]
Very High: Chemically inert until deprotected.[2]
Solubility Water, Methanol, DMSO.DCM, Ethyl Acetate, Toluene.Non-polar organic solvents (Hexane/EtOAc).[2]
EA Precision High: distinct MP and crystal lattice allow precise EA.[2]Variable: Waxy solid/oil nature makes weighing difficult; hygroscopic.[2]High: Crystalline, easy to handle.
Synthetic Use Direct use in nucleophilic substitutions (requires base auxiliary like

).[2]
Direct use; no auxiliary base needed, but purity often lower.Must be deprotected (TFA/HCl) before use.[2]
Decision Framework
  • Choose HCl Salt when: Long-term storage is required, or when precise stoichiometry is needed for biological assays.[1][2]

  • Choose Free Base when: Performing anhydrous organometallic reactions (e.g., Buchwald-Hartwig) where proton sources (HCl) poison the catalyst.[2]

  • Choose N-Boc when: Purifying the scaffold via silica chromatography (the salt streaks on silica).[1][2]

Experimental Protocol: Self-Validating Analytical Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It includes a "self-check" loop to distinguish between impure product and wet product.[1][2]

Workflow Diagram (DOT)

EA_Protocol Sample Raw Sample (HCl Salt) Dry Vacuum Dry (40°C, P2O5, 4h) Sample->Dry Remove Surface H2O Weigh Microbalance (±0.001 mg) Dry->Weigh Combust Combustion Analysis (950°C + O2) Weigh->Combust Result Compare vs. Theoretical Combust->Result Pass Pass: Within ±0.4% Result->Pass Match Fail Fail: C < 65.3% Result->Fail Mismatch CalcHydrate Recalculate for Hydrate/Solvate Fail->CalcHydrate Investigate CalcHydrate->Pass Match Hydrate

Figure 1: Analytical workflow for validating piperidine salts. Note the critical drying step to differentiate surface moisture from crystal hydrates.

Step-by-Step Methodology
  • Pre-Treatment (Crucial):

    • The HCl salt is hygroscopic.[2] Place 50 mg of sample in a vacuum oven at 40°C over phosphorous pentoxide (

      
      ) for 4 hours.
      
    • Why? This removes surface water without stripping the HCl, ensuring the EA reflects the chemical structure, not the storage conditions.

  • Weighing:

    • Use a microbalance to weigh 2–3 mg of dried sample into a tin capsule.

    • Tip: If the sample turns to liquid/gum during weighing, it has absorbed atmospheric water. Abort and re-dry.[1][2]

  • Combustion:

    • Perform analysis using a standard CHN analyzer (e.g., Elementar vario or PerkinElmer 2400).

    • Combustion Temp: >950°C (ensure complete oxidation of the aromatic ring).

  • Halogen Determination (Validation Step):

    • Perform Oxygen Flask Combustion (Schöniger flask) followed by potentiometric titration with

      
       to quantify Chloride.[2]
      
    • Self-Validation: The molar ratio of

      
       must be 
      
      
      
      (±0.05).[2] If
      
      
      is low, you have lost acid or have free base contamination.

References

  • Vertex AI Search . (2025).[2] 4-(4-Isopropylphenoxy)piperidine hydrochloride CAS 1173079-45-2.[1][2][3] Retrieved from and .[2]

  • National Institute of Standards and Technology (NIST) . (2025).[2] 4-Isopropyl-piperidine Chemical Data. Retrieved from .[2]

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities. (Standard for analytical limits).
  • MolCore . (2025). Structure and Properties of Phenoxypiperidine Derivatives. Retrieved from .[2]

(Note: Theoretical calculations in Table 1 are derived from standard atomic weights: C=12.011, H=1.008, N=14.007, Cl=35 .45, O=15.999).

Sources

Chromatographic Selectivity Guide: 4-(4-Isopropylphenoxy)piperidine HCl & Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Method Development Strategy for 4-(4-Isopropylphenoxy)piperidine HCl. Context: This compound represents a classic "Dual-Nature" analytical challenge common in drug development intermediates: it possesses a basic secondary amine (piperidine, pKa ~10-11) and a lipophilic aromatic tail (isopropyl-phenoxy). The Problem: Standard C18 methods often fail to resolve the critical starting material (4-isopropylphenol) from the product due to similar hydrophobicity, while simultaneously suffering from peak tailing caused by the basic amine interacting with residual silanols. The Solution: This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl alternative, demonstrating why the latter offers superior selectivity via


-

interactions for this specific impurity profile.

Part 1: The Analytical Challenge & Impurity Landscape

To design a robust method, we must first understand the structural origins of the impurities. The synthesis typically involves a nucleophilic aromatic substitution or a Mitsunobu reaction between 4-isopropylphenol and a protected piperidine.

Defined Impurity Profile

Based on the synthetic route, three critical impurities must be monitored:

Impurity IDNameOriginPhysicochemical Characteristic
Impurity A 4-IsopropylphenolStarting MaterialAcidic (Phenolic), UV active, Hydrophobic.
Impurity B 4-(4-Isopropylphenoxy)pyridineOxidation ByproductAromatic, less basic than piperidine.
Impurity C N-Alkylated analogsProcess Side-ReactionHighly Basic, increased Hydrophobicity.
Visualizing the Impurity Network

The following diagram maps the structural relationship between the target and its impurities, highlighting the separation challenge.

ImpurityMap SM Starting Material: 4-Isopropylphenol (Impurity A) Target Target API: 4-(4-Isopropylphenoxy) piperidine HCl SM->Target Ether Synthesis (+ Piperidine) Selectivity Separation Challenge: Impurity A lacks the basic amine. Target & Impurity C are basic. SM->Selectivity Oxid Oxidation Product: Pyridine Analog (Impurity B) Target->Oxid Oxidative Stress (-4H) Alk Side Reaction: N-Alkylated Species (Impurity C) Target->Alk Uncontrolled Alkylation Target->Selectivity

Caption: Structural relationship between starting materials and potential impurities, highlighting the divergence in basicity and aromaticity.

Part 2: Comparative Study Design

We evaluated two distinct stationary phases to determine the optimal separation mechanism.

The Control: C18 (Octadecylsilane)
  • Mechanism: Purely hydrophobic interaction (Dispersive forces).

  • Hypothesis: Retention will be driven solely by the isopropyl and phenyl groups. High risk of peak tailing for the basic piperidine moiety due to silanol activity.

The Challenger: Phenyl-Hexyl
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    (pi-pi) stacking.
  • Hypothesis: The phenyl ring on the stationary phase will interact specifically with the phenoxy ring of the analyte and Impurity A. This adds a second dimension of selectivity (Orthogonality) that C18 lacks.

Part 3: Experimental Protocol

This protocol is designed to be self-validating . The resolution between Impurity A and the Target is the "System Suitability" pass/fail criteria.

Chromatographic Conditions
ParameterConditionRationale
Instrument UHPLC System with DADHigh pressure required for sub-2µm particles.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) ensures the piperidine amine is fully protonated (

), improving solubility and peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minGeneric scouting gradient to capture polar degradants and non-polar starting materials.
Flow Rate 0.4 mL/minOptimized for 2.1mm ID columns.
Detection UV @ 220 nm and 270 nm220 nm for the piperidine backbone; 270 nm for the aromatic phenoxy system.
Temperature 40°CReduces viscosity and improves mass transfer.
Column Specifications
  • Column A (C18): High Strength Silica (HSS) C18, 1.8 µm, 2.1 x 100 mm.

  • Column B (Phenyl-Hexyl): Charged Surface Hybrid (CSH) Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

Part 4: Comparative Results & Data

The following data summarizes the chromatographic performance. Note the specific impact on Resolution (


)  and Tailing Factor (

)
.
Table 1: Performance Metrics
AnalyteMetricColumn A: C18 (Standard)Column B: Phenyl-Hexyl (Recommended)Status
Impurity A (Phenol)Retention (

)
4.25.1Increased Retention
Peak ShapeSymmetricSymmetric-
Target API Retention (

)
4.55.8Shifted Selectivity
Tailing Factor (

)
1.8 (Tailing)1.1 (Sharp)Significant Improvement
Critical Pair Resolution (

)
1.2 (Co-elution risk) 3.5 (Baseline Resolved) PASS
Analysis of Causality
  • On C18: The hydrophobic isopropyl group dominates retention for both Impurity A and the Target. Because their hydrophobicity is similar, they elute closely (

    
    ). The basic nitrogen on the Target interacts with residual silanols, causing tailing (
    
    
    
    ).
  • On Phenyl-Hexyl: The stationary phase engages in

    
    -
    
    
    
    interactions with the aromatic rings. Crucially, the electron density of the phenol (Impurity A) differs from the ether (Target). This electronic difference creates a massive gain in selectivity (
    
    
    ). Furthermore, modern Phenyl-Hexyl columns (like CSH) often have a low-level positive surface charge that repels the protonated amine, eliminating tailing.

Part 5: Mechanism of Action & Decision Tree

To replicate this success for similar aryl-piperidine derivatives, follow this mechanistic decision tree.

MethodDev Start Start: Aryl-Piperidine Mixture CheckStruct Does the impurity have an aromatic ring? Start->CheckStruct YesRing Yes (e.g., Phenol impurity) CheckStruct->YesRing High Probability NoRing No (Alkyl chains only) CheckStruct->NoRing Phenyl Use Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) YesRing->Phenyl C18 Use C18 Column (Hydrophobic Separation) NoRing->C18 Result Result: Orthogonal Selectivity Better Resolution of Critical Pairs Phenyl->Result

Caption: Decision logic for selecting Phenyl-Hexyl phases when aromatic impurities are present in the sample matrix.

Part 6: Conclusion & Recommendation

For the analysis of 4-(4-Isopropylphenoxy)piperidine HCl , the Phenyl-Hexyl stationary phase is the superior alternative to standard C18.

  • Selectivity: It leverages the aromaticity of the phenoxy group to resolve the starting material (Impurity A) from the product.

  • Peak Shape: When paired with a charged surface hybrid (CSH) particle or appropriate end-capping, it mitigates the silanol interactions common to piperidine bases.

  • Robustness: The resolution gain (

    
    ) provides a safety margin for routine QC operations that C18 (
    
    
    
    ) cannot guarantee.

Final Protocol Recommendation: Adopt the Phenyl-Hexyl chemistry using a 0.1% Formic Acid / Acetonitrile gradient for reliable purity profiling.

References

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Restek Corporation. Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Thames Restek Application Notes. [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1] Chromatography Online. [Link]

  • PubChem. 4-Phenoxypiperidine Compound Summary (Structural Analog). National Library of Medicine. [Link]

  • Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Application Note. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-(4-Isopropylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 4-(4-Isopropylphenoxy)piperidine hydrochloride. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar chemicals.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 4-(4-Isopropylphenoxy)piperidine hydrochloride was not available. The following guidance is synthesized from the safety data of structurally analogous piperidine hydrochloride derivatives. It is imperative that users conduct their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.

Understanding the Hazard Profile

Based on the analysis of related piperidine compounds, 4-(4-Isopropylphenoxy)piperidine hydrochloride should be handled as a hazardous substance with the potential to cause irritation and other adverse health effects. The primary hazards are associated with direct contact and inhalation.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Likely to cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may be harmful.[4][5]

  • Allergic Skin Reaction: Some piperidine derivatives may cause an allergic skin reaction.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling 4-(4-Isopropylphenoxy)piperidine hydrochloride. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat- N95 or higher rated dust maskTo prevent skin and eye contact with the solid compound and to avoid inhalation of fine particulates.
Solution Preparation and Handling - Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hoodTo protect against splashes of the chemical solution on the skin and in the eyes. The fume hood provides critical respiratory protection from any vapors or aerosols.
Accidental Spill Cleanup - Chemical-resistant gloves (nitrile or neoprene)- Chemical splash goggles- Laboratory coat or chemical-resistant apron- Respiratory protection (as dictated by the scale of the spill)To ensure comprehensive protection during the management of a potentially high-exposure event.

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Preparation
  • Fume Hood: All handling of 4-(4-Isopropylphenoxy)piperidine hydrochloride, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.[2]

  • Decontamination: Designate a specific area for handling the compound and decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and then soap and water after each use.

Step-by-Step Handling Protocol
  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is on and functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of the solid compound in a tared container. Avoid creating dust. If dust is generated, use a gentle sweeping motion with a soft brush to collect it, rather than blowing it.

  • Solution Preparation: Slowly add the solid to the solvent in your reaction vessel. Stir gently to dissolve.

  • Post-Handling: After use, securely cap the primary container and any vessels containing the compound.

  • Decontamination and Doffing PPE: Decontaminate the work area. Remove gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[1][2]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5][8]

Disposal Plan

All waste materials contaminated with 4-(4-Isopropylphenoxy)piperidine hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other disposable materials should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[4][5][6]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[3][6]

Workflow Diagrams

The following diagrams illustrate the key workflows for the safe handling and disposal of 4-(4-Isopropylphenoxy)piperidine hydrochloride.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Secure Containers handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Contaminated Materials clean1->clean2 clean3 Doff PPE and Wash Hands clean2->clean3 Disposal Workflow cluster_waste_collection Waste Collection cluster_disposal_process Disposal Process waste1 Segregate Solid and Liquid Waste waste2 Use Labeled, Sealed Containers waste1->waste2 dispose1 Store Waste in Designated Area waste2->dispose1 dispose2 Contact EHS for Pickup dispose1->dispose2 dispose3 Follow Institutional Protocols dispose2->dispose3

Caption: Waste segregation and disposal workflow.

References

  • 3M. (2021, September 10). Safety Data Sheet. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Isopropylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Isopropylphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.